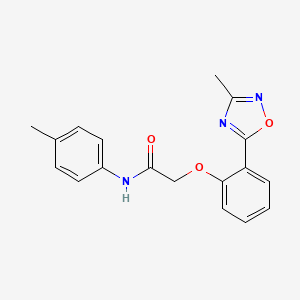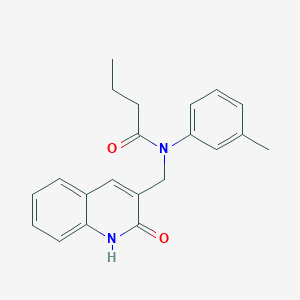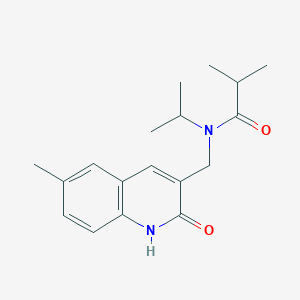![molecular formula C21H22N4O2S B7713274 N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide](/img/structure/B7713274.png)
N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide, commonly known as Prazosin, is a medication used to treat high blood pressure and symptoms of an enlarged prostate. It belongs to the class of drugs known as alpha-blockers and works by relaxing the blood vessels, allowing blood to flow more easily through them. In recent years, Prazosin has gained attention in scientific research for its potential use in treating various medical conditions.
作用機序
Prazosin works by blocking the activity of alpha-1 receptors in the body, which are responsible for constricting blood vessels. By blocking these receptors, Prazosin causes the blood vessels to relax, allowing blood to flow more easily through them. This results in a decrease in blood pressure and an increase in blood flow to the organs.
Biochemical and Physiological Effects
Prazosin has been shown to have a number of biochemical and physiological effects in the body. In addition to its effects on blood pressure and blood flow, Prazosin has been shown to reduce the release of adrenaline in the brain, which can help to reduce anxiety symptoms. Prazosin has also been shown to reduce the release of dopamine in the brain, which may contribute to its potential use in reducing alcohol consumption.
実験室実験の利点と制限
One advantage of using Prazosin in lab experiments is that it is a well-studied drug with a known mechanism of action. This makes it easier to design experiments and interpret results. However, one limitation of using Prazosin is that it may have off-target effects on other receptors in the body, which could complicate the interpretation of results.
将来の方向性
There are a number of potential future directions for research on Prazosin. One area of interest is in the use of Prazosin in combination with other medications for the treatment of PTSD and other anxiety disorders. Another area of interest is in the development of new drugs that target alpha-1 receptors more specifically than Prazosin, which could reduce the risk of off-target effects. Additionally, further research is needed to determine the long-term safety and efficacy of Prazosin in treating various medical conditions.
合成法
Prazosin is synthesized through a multi-step process starting with the reaction of 2-chloro-6-methoxyquinoline with butylamine to form 2-butylamino-6-methoxyquinoline. This compound is then reacted with 2-chloro-1-methylpyrazolo[3,4-b]quinoline to form N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide.
科学的研究の応用
Prazosin has been studied for its potential use in treating a variety of medical conditions, including post-traumatic stress disorder (PTSD), anxiety disorders, and alcohol use disorder. Research has shown that Prazosin may be effective in reducing the symptoms of PTSD, such as nightmares and flashbacks, by blocking the activity of adrenaline in the brain. Prazosin has also been shown to reduce anxiety symptoms in patients with generalized anxiety disorder and social anxiety disorder. Additionally, Prazosin has been studied for its potential use in reducing alcohol consumption in individuals with alcohol use disorder.
特性
IUPAC Name |
N-(1-butyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S/c1-3-4-13-25-21-18(14-16-10-8-9-15(2)19(16)22-21)20(23-25)24-28(26,27)17-11-6-5-7-12-17/h5-12,14H,3-4,13H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIPGZSJHPBOXES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=NC3=C(C=CC=C3C=C2C(=N1)NS(=O)(=O)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{1-Butyl-8-methyl-1H-pyrazolo[3,4-B]quinolin-3-YL}benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(4-fluorophenyl)-N-[3-(methylsulfanyl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7713203.png)




![5-(4-chloro-N-methylphenylsulfonamido)-N-isobutylbenzo[b]thiophene-2-carboxamide](/img/structure/B7713244.png)


![3-chloro-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7713261.png)


